L-[5-13C]Sorbose
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Overview
Description
L-[5-13C]Sorbose is a labeled analog of L-sorbose, a naturally occurring monosaccharide carbohydrate. The compound is characterized by the presence of a carbon-13 isotope at the fifth carbon position. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Mechanism of Action
Target of Action
L-[5-13C]Sorbose primarily targets the thermophilic fungus Humicola grisea var. thermoidea . It interacts with the fungus, affecting its growth, morphology, and production of a multifunctional ß-glucosidase .
Mode of Action
This compound interacts with its target by inducing morphological changes in the fungus, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also affects the production of a multifunctional ß-glucosidase . The addition of 5% sorbose to cultures containing 1% cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold .
Biochemical Pathways
The biochemical pathway of L-sorbose metabolism in Aerobacter aerogenes is as follows: L-sorbose -> L-sorbose 1-phosphate -> D-glucitol 6-phosphate -> D-fructose 6-phosphate . This pathway is distinct from those previously described .
Pharmacokinetics
It’s known that the compound is used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The effects of this compound on the thermophilic fungus include an increased lag phase period and drastic alterations in the morphology of the fungal hyphae . It also stimulates the production of a multifunctional ß-glucosidase . It reduces the uptake rates of glucose and cellobiose .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other compounds in the culture medium. For instance, the stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
L-[5-13C]Sorbose interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the reaction catalyzed by Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH), an enzyme that exhibits higher catalytic efficiency than other L-sorbose producing enzymes . During this reaction, NADP+ is reduced to NADPH, and D-sorbitol is oxidized to L-sorbose .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, in the industrial strain Gluconobacter oxydans WSH-003, the overexpression of the gene encoding the sorbitol dehydrogenase (SLDH) leads to enhanced production of L-sorbose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, during the reaction catalyzed by GoSLDH, this compound is formed through the oxidation of D-sorbitol, with NADP+ being reduced to NADPH . This process involves binding interactions with the enzyme GoSLDH and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the THz absorption spectrum of L-sorbose in solid and aqueous solutions is correlated with its concentration and temperature . This suggests that the stability, degradation, and long-term effects of this compound on cellular function can vary depending on the experimental conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds like L-sorbose can provide some insights. For instance, a study on rats showed that the recovery of radioactivity from orally administered L-[U-14C]-sorbose was dependent on the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, in Aerobacter aerogenes, the metabolism of L-sorbose involves its conversion to D-glucitol 6-phosphate and then to D-fructose 6-phosphate . This process involves interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-[5-13C]Sorbose can be synthesized from D-sorbitol through a biotransformation process. The most prominent method involves the use of microorganisms such as Gluconobacter species or Acetobacter species. These microorganisms oxidize D-sorbitol to L-sorbose by removing two hydrogen atoms from each molecule of D-sorbitol . The reaction is typically carried out under aerobic conditions with the microorganisms immobilized to enhance the yield and efficiency of the process.
Industrial Production Methods: The industrial production of L-sorbose, and by extension this compound, involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is optimized by overexpressing the sorbitol dehydrogenase gene (sldhAB) in the microorganism, which increases the production titer and productivity . The fermentation is conducted in a semi-continuous fed-batch mode to maintain high cell density and prolonged production periods.
Chemical Reactions Analysis
Types of Reactions: L-[5-13C]Sorbose undergoes various chemical reactions, including oxidation, reduction, and acetonation.
Common Reagents and Conditions:
Oxidation: L-sorbose can be oxidized to L-ascorbic acid (vitamin C) using reagents such as nitric acid or oxygen in the presence of a catalyst.
Reduction: Under conditions employed for a Meerwein-Ponndorf-Verley reduction, L-sorbose can be reduced to sorbitol.
Acetonation: The acetonation of L-sorbose is a key step in the production of ascorbic acid.
Major Products Formed:
- L-ascorbic acid (vitamin C)
- Sorbitol
- 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
Scientific Research Applications
L-[5-13C]Sorbose is widely used in scientific research due to its isotopic labeling. Some of its applications include:
- Metabolic Studies: The compound is used as a tracer to study carbohydrate metabolism and to track the metabolic pathways of sorbose in biological systems.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope enhances the sensitivity and resolution of NMR spectroscopy, making it easier to study the structure and dynamics of carbohydrates.
- Biotechnology: L-sorbose is a key intermediate in the biosynthesis of L-ascorbic acid, which is used in various industrial applications, including food and pharmaceuticals .
- Medical Research: The compound is used in studies related to diabetes and other metabolic disorders, as it helps in understanding the role of sorbose in glucose metabolism.
Comparison with Similar Compounds
- D-sorbitol
- L-ascorbic acid
- D-fructose
- L-tagatose
Comparison: L-[5-13C]Sorbose is unique due to its isotopic labeling, which makes it particularly useful for tracer studies and NMR spectroscopy. Unlike D-sorbitol and D-fructose, which are commonly used as sweeteners, L-sorbose is primarily used as an intermediate in the production of L-ascorbic acid. L-tagatose, another rare sugar, shares some similarities with L-sorbose in terms of its metabolic pathways but differs in its applications and sweetness profile .
Properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VJMGYBMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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